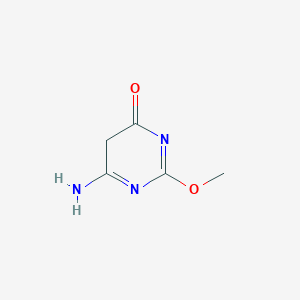
6-Amino-2-methoxypyrimidin-4(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-amino-2-methoxy-5H-pyrimidin-4-one is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridines and are known for their significant roles in biological systems, including DNA and RNA structures. This compound is characterized by its unique structure, which includes an amino group at the 6th position, a methoxy group at the 2nd position, and a keto group at the 4th position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-2-methoxy-5H-pyrimidin-4-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyanoacetate with urea under specific conditions to form the pyrimidine ring. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium methoxide. The reaction is usually carried out at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
In industrial settings, the production of 6-amino-2-methoxy-5H-pyrimidin-4-one may involve more efficient and scalable methods. These methods often optimize reaction conditions to increase yield and reduce by-products. For instance, the use of continuous flow reactors can enhance the efficiency of the synthesis process by providing better control over reaction parameters such as temperature and pressure.
化学反応の分析
Types of Reactions
6-amino-2-methoxy-5H-pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The amino and methoxy groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyrimidines .
科学的研究の応用
6-amino-2-methoxy-5H-pyrimidin-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 6-amino-2-methoxy-5H-pyrimidin-4-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For instance, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its biological effects .
類似化合物との比較
Similar Compounds
2-amino-4-hydroxy-6-methylpyrimidine: Similar in structure but with a hydroxyl group at the 4th position.
6-amino-2-mercapto-3H-pyrimidin-4-one: Contains a mercapto group instead of a methoxy group.
Pyrido[2,3-d]pyrimidin-5-one: A fused heterocyclic compound with a different ring structure.
Uniqueness
6-amino-2-methoxy-5H-pyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group at the 2nd position and the keto group at the 4th position make it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .
特性
CAS番号 |
186435-67-6 |
|---|---|
分子式 |
C5H7N3O2 |
分子量 |
141.13 g/mol |
IUPAC名 |
6-amino-2-methoxy-5H-pyrimidin-4-one |
InChI |
InChI=1S/C5H7N3O2/c1-10-5-7-3(6)2-4(9)8-5/h2H2,1H3,(H2,6,7,8,9) |
InChIキー |
NQFOXDYKQBYGDY-UHFFFAOYSA-N |
SMILES |
COC1=NC(=O)CC(=N1)N |
正規SMILES |
COC1=NC(=O)CC(=N1)N |
同義語 |
4-Pyrimidinol, 5,6-dihydro-6-imino-2-methoxy- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















